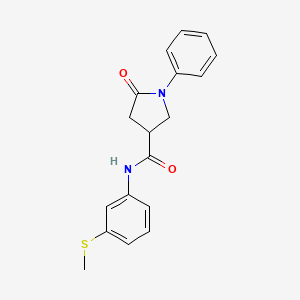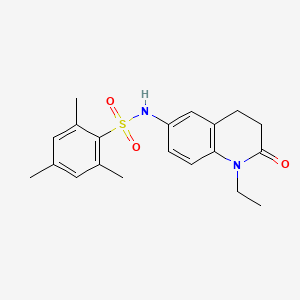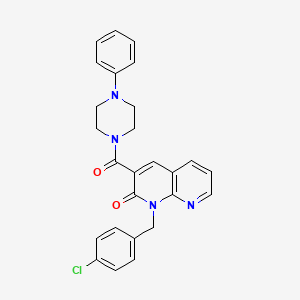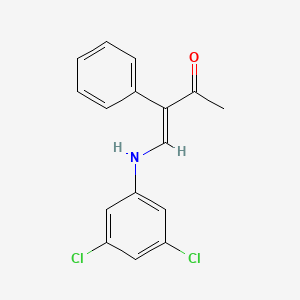
N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carboxamide group (-CONH2), a sulfanyl group (-SH), and two phenyl groups (C6H5), which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, phenyl groups, carboxamide group, and sulfanyl group would all contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide and sulfanyl groups are likely to be reactive sites. The compound could potentially undergo reactions such as hydrolysis, oxidation, and substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .
Applications De Recherche Scientifique
Antiviral and Antibacterial Agents
Research into related compounds reveals potential applications in the treatment of infectious diseases. For instance, certain pyrrolidine carboxamides exhibit potential as anti-HIV agents, indicating a broader applicability of this chemical class in antiviral research (Tamazyan et al., 2007). Moreover, pyridonecarboxylic acids and their analogues have shown significant antibacterial activity, reinforcing the idea that compounds structurally related to N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide could be valuable in developing new antibiotics (Egawa et al., 1984).
Antihypertensive Applications
The synthesis and evaluation of related pyrimidine carboxamides reveal considerable antihypertensive effects, suggesting that similar compounds could be explored for their cardiovascular benefits (Alam et al., 2010). This area of research is promising for developing new treatments for hypertension and related cardiovascular disorders.
Antimicrobial Properties
Compounds within the same chemical family have been synthesized and tested for their antimicrobial efficacy, indicating the potential use of N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in creating new antimicrobial agents. Specifically, thiazolidine derivatives have shown good antibacterial and antifungal activity (Gayam & Palaniappan, 2019), pointing to the versatility of this compound class in combating various microbial threats.
Synthesis and Material Science
The structural features of compounds similar to N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide lend themselves to applications in material science. For example, the synthesis of polyamides based on related chemical structures has demonstrated enhanced thermal stability and solubility, which could be beneficial in developing new materials with specific performance characteristics (Choi & Jung, 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-23-16-9-5-6-14(11-16)19-18(22)13-10-17(21)20(12-13)15-7-3-2-4-8-15/h2-9,11,13H,10,12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHCNIQPUFRJKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)





![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)



![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)